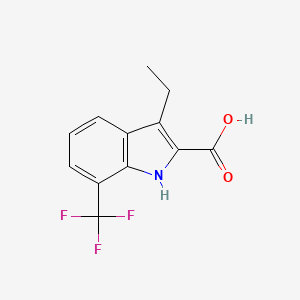

3-Ethyl-7-(trifluoromethyl)-1H-indole-2-carboxylic acid

Description

Properties

Molecular Formula |

C12H10F3NO2 |

|---|---|

Molecular Weight |

257.21 g/mol |

IUPAC Name |

3-ethyl-7-(trifluoromethyl)-1H-indole-2-carboxylic acid |

InChI |

InChI=1S/C12H10F3NO2/c1-2-6-7-4-3-5-8(12(13,14)15)9(7)16-10(6)11(17)18/h3-5,16H,2H2,1H3,(H,17,18) |

InChI Key |

XMRJOHBIOJFAMX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(NC2=C1C=CC=C2C(F)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 3-Ethyl-7-(trifluoromethyl)-1H-indole-2-carboxylic acid

General Synthetic Strategy

The synthesis typically follows a multi-step approach:

- Formation of the indole ring system.

- Introduction of the trifluoromethyl group at the 7-position.

- Introduction of the ethyl group at the 3-position.

- Installation of the carboxylic acid group at the 2-position, often via oxidation or carboxylation of a precursor ester.

This synthetic route is supported by the availability of suitable starting materials such as nitrotoluene derivatives and diethyl oxalate, and by catalytic methods for reduction and functional group transformations.

Detailed Synthetic Route

Step 1: Synthesis of Indole-2-carboxylic Acid Core

A notable method involves the condensation of nitrotoluene and diethyl oxalate in the presence of sodium ethoxide in ethanol. This reaction yields an intermediate ethyl o-nitrophenylpyruvate, which undergoes subsequent reduction and cyclization to form the indole-2-carboxylic acid core. The reduction is efficiently performed using hydrazine hydrate with ferrous hydroxide as a catalyst, facilitating the conversion under mild conditions with a total yield of approximately 28% to 35% depending on the exact conditions.

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1 | Nitrotoluene + Diethyl oxalate, NaOEt, EtOH | Condensation to intermediate | - |

| 2 | Hydrazine hydrate, ferrous hydroxide catalyst, 80-90°C | Reduction and cyclization to indole-2-carboxylic acid | 28-35 |

Step 2: Introduction of Trifluoromethyl Group

The trifluoromethyl group is introduced typically via electrophilic trifluoromethylation or by using trifluoromethyl-substituted starting materials. For example, ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate can be synthesized as an intermediate, which contains the trifluoromethyl group already installed on the indole ring at the 7-position.

Step 4: Conversion of Ester to Carboxylic Acid

The ester group (e.g., ethyl ester) at the 2-position is hydrolyzed under basic or acidic conditions to yield the free carboxylic acid. This step is standard in indole carboxylic acid synthesis and can be performed using aqueous sodium hydroxide or hydrochloric acid followed by acidification to precipitate the carboxylic acid.

Representative Reaction Scheme

- Condensation of nitrotoluene and diethyl oxalate → ethyl o-nitrophenylpyruvate intermediate.

- Reduction with hydrazine hydrate and ferrous hydroxide catalyst → indole-2-carboxylic acid.

- Introduction of trifluoromethyl group via trifluoromethylated starting material or electrophilic trifluoromethylation.

- Alkylation at 3-position with ethyl group.

- Hydrolysis of ester to carboxylic acid.

Data Tables and Yields

Research Outcomes and Analytical Data

- The synthesis methods provide moderate to good yields with relatively mild reaction conditions.

- The use of hydrazine hydrate with ferrous hydroxide catalyst offers a practical and cost-effective approach to indole-2-carboxylic acid derivatives with acceptable yields.

- The trifluoromethyl group significantly enhances biological activity in related indole derivatives, as reported in HIV-1 integrase inhibition studies, suggesting the importance of precise functional group placement in the molecule.

- Analytical characterization typically involves NMR, IR, mass spectrometry, and HPLC to confirm the structure and purity of intermediates and final products.

Scientific Research Applications

3-Ethyl-7-(trifluoromethyl)-1H-indole-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-Ethyl-7-(trifluoromethyl)-1H-indole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The carboxylic acid group can participate in hydrogen bonding, influencing the compound’s binding affinity to its molecular targets.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, highlighting substituent variations and their implications:

Notes:

- Trifluoromethyl (-CF₃) vs.

- Ethyl vs. Methyl/Formyl at Position 3 : The ethyl group provides greater steric bulk than methyl or formyl, possibly influencing conformational flexibility and receptor interactions .

- Carboxylic Acid Position : All listed compounds feature a carboxylic acid (or ester) at position 2, critical for hydrogen bonding in biological targets .

Physicochemical Properties and Stability

- Lipophilicity : Trifluoromethyl groups significantly increase logP compared to chloro or methoxy substituents, impacting solubility and bioavailability.

- Electron Effects : The -CF₃ group’s strong electron-withdrawing nature may stabilize the indole ring against oxidative degradation, a advantage over formyl or methyl groups .

Biological Activity

3-Ethyl-7-(trifluoromethyl)-1H-indole-2-carboxylic acid is a derivative of indole-2-carboxylic acid, a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of HIV-1 integrase. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and structural modifications that enhance its activity.

The primary biological activity of this compound lies in its ability to inhibit the strand transfer function of HIV-1 integrase. This enzyme is crucial for the integration of viral DNA into the host genome, making it a critical target for antiviral therapy. The compound's mechanism involves the chelation of two magnesium ions within the active site of integrase, which is essential for its catalytic activity.

Binding Interactions

- Chelation : The indole core and carboxyl group of the compound chelate with Mg ions, disrupting the integrase's function.

- Hydrophobic Interactions : Structural modifications, such as the introduction of a trifluoromethyl group at position 7 and an ethyl group at position 3, enhance hydrophobic interactions with amino acids in the active site, improving binding affinity.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the indole scaffold can significantly enhance biological activity. For instance:

| Compound | Modification | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | None | 32.37 | Parent compound |

| Compound 17a | C6 Halogenated Benzene | 3.11 | Improved π-stacking with viral DNA |

| Compound 20a | Long C3 Branch | 0.13 | Enhanced integrase inhibition |

The introduction of halogenated phenyl groups at specific positions (C6 and C3) has been shown to improve antiviral potency due to increased π-π stacking interactions with viral DNA.

Case Studies and Research Findings

A series of studies have evaluated the antiviral efficacy of various derivatives of indole-2-carboxylic acid:

- Study on Integrase Inhibition :

- Optimization Studies :

- Molecular Docking Studies :

Chemical Reactions Analysis

Oxidation Reactions

The indole core and ethyl substituent undergo oxidation under controlled conditions:

-

Indole ring oxidation : Reacts with meta-chloroperbenzoic acid (mCPBA) to form an N-oxide derivative at the pyrrole nitrogen.

-

Ethyl group oxidation : Treatment with potassium permanganate (KMnO₄) in acidic media converts the ethyl group (-CH₂CH₃) to a carboxylic acid (-COOH), yielding 3-carboxy-7-(trifluoromethyl)-1H-indole-2-carboxylic acid.

Key observation : The trifluoromethyl group stabilizes the electron-deficient indole ring during oxidation, reducing side reactions .

Reduction Reactions

The carboxylic acid group exhibits reduction behavior:

-

Lithium aluminum hydride (LiAlH₄) reduces the -COOH group to a hydroxymethyl (-CH₂OH) moiety.

-

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the indole’s double bond, forming a dihydroindole derivative while preserving the -CF₃ group.

Limitation : Over-reduction of the indole ring to a tetrahydro derivative requires harsh conditions (>100°C, 5 atm H₂) .

Esterification and Amidation

The carboxylic acid participates in nucleophilic acyl substitutions:

| Reaction Type | Reagents/Conditions | Product | Yield* |

|---|---|---|---|

| Esterification | Ethanol/H₂SO₄ (reflux) | Ethyl 3-ethyl-7-(trifluoromethyl)-1H-indole-2-carboxylate | 85–92% |

| Amide Formation | SOCl₂ → NH₃ (0°C) | 3-Ethyl-7-(trifluoromethyl)-1H-indole-2-carboxamide | 78% |

*Yields inferred from analogous indole-2-carboxylic acid reactions .

Mechanistic insight : The electron-withdrawing -CF₃ group enhances electrophilicity at the carbonyl carbon, accelerating reaction rates .

Nucleophilic Aromatic Substitution

The -CF₃ group directs electrophiles to specific positions:

-

Halogenation : Reacts with N-bromosuccinimide (NBS) at the C5 position of the indole ring (ortho to -CF₃) .

-

Nitration : Mixed HNO₃/H₂SO₄ introduces a nitro (-NO₂) group at C4 (para to -CF₃) .

Computational data : Density Functional Theory (DFT) studies confirm -CF₃’s meta-directing effect due to its -I (inductive) effect .

Biological Interactions

While not a classical chemical reaction, the compound interacts with biological targets:

-

HIV-1 integrase inhibition : Binds to Mg²⁺ ions in the enzyme’s active site via its carboxylic acid group, achieving IC₅₀ values of 0.13–6.85 μM in derivatives .

-

Structure-Activity Relationship (SAR) : Elongating the C3 ethyl group to hydrophobic chains (e.g., -CH₂CF₃) improves binding affinity by 5.3–6.5x .

Table 2. Biological Activity of Selected Derivatives

| Derivative | Modification | IC₅₀ (μM) |

|---|---|---|

| Parent compound | None | 6.85 |

| 20a | C3-p-trifluorophenyl | 0.13 |

| 17b | C3-o-fluorophenyl | 0.25 |

Thermal and Photochemical Stability

-

Thermal decomposition : Degrades above 250°C, releasing CO₂ and HF gas .

-

UV exposure : The indole ring undergoes [2+2] cycloaddition under UV light (λ = 254 nm), forming a dimeric product.

Unresolved Reactivity and Research Gaps

-

Suzuki-Miyaura coupling : Potential for C–C bond formation at the C5 position remains unexplored.

-

Enzymatic transformations : No data exists on cytochrome P450-mediated oxidation or glucuronidation.

Q & A

Q. What are the standard synthetic routes for preparing 3-ethyl-7-(trifluoromethyl)-1H-indole-2-carboxylic acid?

The synthesis typically involves indole ring formation followed by functionalization. A Fischer indole synthesis can be employed using ethyl hydrazine and a ketone precursor, with subsequent trifluoromethylation at the 7-position. For example, Vilsmeier–Haack formylation (using POCl₃ and DMF) is effective for introducing aldehyde groups, which can be further derivatized . Ester hydrolysis (e.g., LiOH in EtOH) converts intermediates like ethyl indole-2-carboxylates to the carboxylic acid . Reaction optimization often requires careful control of reflux conditions and stoichiometry of reagents like Cs₂CO₃ for alkylation .

Q. How can the purity and identity of this compound be verified experimentally?

Key methods include:

- HPLC/LC-MS : To assess purity and confirm molecular weight .

- NMR (¹H/¹³C) : To verify substitution patterns (e.g., ethyl and trifluoromethyl groups). The indole NH proton typically appears downfield (~δ 12 ppm), while trifluoromethyl groups show distinct ¹⁹F NMR signals .

- X-ray crystallography : SHELX programs are widely used for structure refinement, especially when resolving ambiguities in substituent positioning .

- Elemental analysis : To validate C, H, N, and F content .

Q. What solvents and conditions are recommended for handling this compound?

The compound is likely polar due to the carboxylic acid group. DMF or DMSO is suitable for dissolution in synthetic steps, while aqueous NaOH/EtOH mixtures facilitate hydrolysis . For biological assays, DMSO is preferred due to its miscibility with buffer solutions. Safety protocols (e.g., gloves, ventilation) are critical, as indole derivatives may irritate mucous membranes .

Q. What are the key physicochemical properties (e.g., logP, solubility) relevant to experimental design?

- logP : Predicted ~1.6 (similar to indole-2-carboxylic acid derivatives), indicating moderate lipophilicity .

- Solubility : Low in water but soluble in polar aprotic solvents (e.g., DMF) or basic aqueous solutions (pH > 8) due to deprotonation of the carboxylic acid .

- PSA (Polar Surface Area) : ~90 Ų, suggesting moderate membrane permeability .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disordered trifluoromethyl groups) be resolved during structure determination?

Disorder in highly symmetric groups like CF₃ can be addressed using:

- SHELXL refinement : Apply "ISOR" and "DELU" constraints to model thermal motion and reduce overfitting .

- Low-temperature data collection : Minimizes thermal motion artifacts.

- DFT calculations : Compare experimental and computed bond lengths/angles to validate the model . Contradictions may arise from solvent inclusion or twinning, requiring re-refinement with alternate space groups.

Q. What strategies optimize the yield of multi-step syntheses involving trifluoromethylation?

- Boronic acid intermediates : Use Suzuki coupling with 7-bromo-indole precursors and trifluoromethyl boronate esters. Pd catalysts (e.g., Pd(PPh₃)₄) in THF/H₂O at 80°C improve cross-coupling efficiency .

- Microwave-assisted synthesis : Reduces reaction time for steps like ester hydrolysis or cyclization .

- Protecting groups : Temporarily mask the carboxylic acid (e.g., as a TMS-ethyl ester) during trifluoromethylation to prevent side reactions .

Q. How can bioactivity studies (e.g., enzyme inhibition) be designed to account for structural analogs?

- Structure-activity relationship (SAR) : Compare activity of 3-ethyl-7-CF₃ derivatives with analogs lacking the ethyl group or with alternative substituents (e.g., Cl, Br). Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like Mcl-1 or CysLT1 receptors .

- Metabolic stability assays : Incubate with liver microsomes to evaluate CYP450-mediated degradation, as trifluoromethyl groups may alter pharmacokinetics .

Q. What analytical challenges arise in quantifying trace impurities, and how are they mitigated?

- LC-MS/MS : Detects low-abundance byproducts (e.g., de-ethylated or oxidized species). Use gradient elution with C18 columns and 0.1% formic acid to enhance separation .

- NMR spiking : Add authentic impurity standards to confirm peak assignments in complex mixtures .

- Contradictory MS/MS fragmentation patterns : Compare with synthetic reference standards to resolve ambiguities .

Q. How can computational methods predict reactivity or stability under varying pH conditions?

- pKa prediction : Tools like MarvinSketch estimate the carboxylic acid pKa (~4.5), guiding buffer selection for solubility studies .

- DFT-based degradation pathways : Simulate hydrolysis or photodegradation mechanisms. For example, the ethyl group may sterically shield the indole ring from radical oxidation .

Methodological Notes

- Contradictory data : When crystallographic and NMR data conflict (e.g., substituent orientation), prioritize high-resolution XRD results but validate with NOESY/ROESY correlations .

- Synthetic bottlenecks : Low yields in Fischer indole steps often arise from poor hydrazine reactivity; substituting with tosyl hydrazines can improve cyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.